molecular formula C57H98O24 B1245184 Brasilinolide a

Brasilinolide a

Cat. No.: B1245184
M. Wt: 1167.4 g/mol
InChI Key: MVSIZSYJQDRVAV-XMTLADTRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “Brasilinolide a” is a highly complex organic molecule. It features multiple chiral centers, hydroxyl groups, and a unique tricyclic structure. Compounds of this nature are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, stereoselective reactions, and coupling reactions. The specific synthetic route would depend on the availability of starting materials and the desired stereochemistry.

Industrial Production Methods

Industrial production of complex organic molecules often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of automated synthesis equipment and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups.

    Reduction: Reduction reactions could target the ketone or other carbonyl groups.

    Substitution: Substitution reactions might occur at various positions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

The compound could be used as a building block for more complex molecules or as a reagent in stereoselective synthesis.

Biology

Its multiple hydroxyl groups and complex structure might make it a candidate for studying enzyme interactions or as a potential inhibitor.

Medicine

If the compound exhibits biological activity, it could be investigated for therapeutic applications, such as anti-cancer or anti-inflammatory properties.

Industry

In industry, such compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. It might interact with enzymes, receptors, or other molecular targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Brasilinolide a
  • Other tricyclic compounds with similar functional groups

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry, functional groups, and potential biological activity, which might differentiate it from other similar molecules.

Properties

Molecular Formula

C57H98O24

Molecular Weight

1167.4 g/mol

IUPAC Name

3-[[(1R,3R,5R,9S,10S,12S,13R,14R,17E,20S,22R,24S,27R,28R,30S,31R,32S)-14-[(2S,3S,4R,5R,6R,7S)-3,5-dihydroxy-7-[(2R,4S,5R,6S)-5-hydroxy-6-methyl-4-pentanoyloxyoxan-2-yl]oxy-4,6-dimethyloctan-2-yl]-3,9,20,22,24,28,30,31,32-nonahydroxy-13,27-dimethyl-16-oxo-11,15,34-trioxatricyclo[28.3.1.010,12]tetratriacont-17-en-5-yl]oxy]-3-oxopropanoic acid

InChI

InChI=1S/C57H98O24/c1-9-10-16-46(67)78-44-25-49(76-34(8)52(44)72)75-33(7)29(3)50(70)30(4)51(71)31(5)53-32(6)54-55(80-54)41(62)15-12-14-39(77-48(69)26-45(65)66)22-38(61)23-40-24-42(63)56(73)57(74,81-40)27-43(64)28(2)18-19-36(59)21-37(60)20-35(58)13-11-17-47(68)79-53/h11,17,28-44,49-56,58-64,70-74H,9-10,12-16,18-27H2,1-8H3,(H,65,66)/b17-11+/t28-,29+,30-,31+,32-,33+,34+,35+,36+,37+,38+,39-,40-,41+,42+,43-,44+,49-,50+,51+,52-,53-,54+,55+,56-,57+/m1/s1

InChI Key

MVSIZSYJQDRVAV-XMTLADTRSA-N

Isomeric SMILES

CCCCC(=O)O[C@H]1C[C@@H](O[C@H]([C@H]1O)C)O[C@@H](C)[C@H](C)[C@@H]([C@@H](C)[C@@H]([C@H](C)[C@@H]2[C@H]([C@H]3[C@@H](O3)[C@H](CCC[C@H](C[C@@H](C[C@@H]4C[C@@H]([C@H]([C@@](O4)(C[C@H]([C@@H](CC[C@@H](C[C@H](C[C@H](C/C=C/C(=O)O2)O)O)O)C)O)O)O)O)O)OC(=O)CC(=O)O)O)C)O)O

Canonical SMILES

CCCCC(=O)OC1CC(OC(C1O)C)OC(C)C(C)C(C(C)C(C(C)C2C(C3C(O3)C(CCCC(CC(CC4CC(C(C(O4)(CC(C(CCC(CC(CC(CC=CC(=O)O2)O)O)O)C)O)O)O)O)O)OC(=O)CC(=O)O)O)C)O)O

Synonyms

asilinolide A
brasilinolide-A

Origin of Product

United States

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